4-acetamido-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-acetamido-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-10(23)19-13-5-3-11(4-6-13)16(24)17-8-14-20-15(21-25-14)12-7-18-22(2)9-12/h3-7,9H,8H2,1-2H3,(H,17,24)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSFHNYUCCDINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (Z2194302854)
- Structure : Features a propanamide linker instead of a benzamide and a pyrimidine substituent instead of an acetamido group.
- Synthesis : 47% yield via method 1 (ESI-MS: m/z 342.2 [M + H]⁺) .
- Key Differences: The pyrimidine group may enhance π-π stacking interactions compared to the benzamide in the target compound.
N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide ()
- Structure: Incorporates a thioether linker and cyano-fluorophenyl substituent.
- Key Differences: The thioether group may confer greater metabolic stability but reduced polarity compared to the methylene linker in the target compound.
Methyl({3-[1-(4-Methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)[(1-methylpyrazol-4-yl)methyl]amine ()
- Structure : Includes a cyclopentyl and 4-methylphenyl group attached to the oxadiazole.
- Key Differences :
- The bulky cyclopentyl group may sterically hinder interactions with flat binding pockets, unlike the compact benzamide in the target compound.
- The methylphenyl substituent could enhance hydrophobic interactions but reduce solubility.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formulas.
Discussion of Structural and Functional Divergence
- Linker Flexibility : The methylene linker in the target compound may offer greater conformational flexibility compared to thioether or rigid cyclopentyl linkers, influencing binding kinetics .
- Therapeutic Potential: While highlights CFTR modulation and implicates CRBP1, the target compound’s benzamide group suggests kinase or protease inhibition as plausible mechanisms, warranting further study.
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